Calcium metasilicate

Catalog No.
S547200
CAS No.
13983-17-0
M.F
CaH2O3Si
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium metasilicate

CAS Number

13983-17-0

Product Name

Calcium metasilicate

IUPAC Name

calcium;dioxido(oxo)silane

Molecular Formula

CaH2O3Si

Molecular Weight

118.18 g/mol

InChI

InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H

InChI Key

KWTIQDAGAGWELM-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[Ca+2]

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Practically insol in wate

Synonyms

Ca2SiO4, calcium silicate, calcium silicate (CaSiO3), calcium silicate, CaH2SiO3 (1:1) salt, mesoporous amorphous calcium silicate, mineral wool, pseudowollastonite, Wollastonite, xonotlite

Canonical SMILES

O[Si](=O)O.[Ca]

The exact mass of the compound Calcium metasilicate is 116.9321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)practically insol in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calcium metasilicate (CaSiO3), often supplied as synthetic wollastonite, is an industrial mineral valued for its unique acicular (needle-like) particle morphology, high aspect ratio, brightness, and low moisture absorption. These intrinsic properties make it a functional additive rather than a simple inert filler. It is widely used to enhance the mechanical strength, dimensional stability, and thermal resistance of polymer composites, ceramics, and specialty coatings.[1] In biomedical fields, its specific composition enables it to act as a bioactive material, promoting the formation of hydroxyapatite, a critical component of natural bone.[2][3] The procurement of CaSiO3 is often driven by these functional advantages over more common, lower-cost mineral fillers.

Direct substitution of calcium metasilicate with more common fillers like calcium carbonate (CaCO3) or talc is often unviable for performance-critical applications. While CaCO3 is a cost-effective filler, it typically provides lower mechanical reinforcement and thermal stability in polymer composites compared to the interlocking acicular structure of CaSiO3.[4][5] Talc, while offering some reinforcement, has a different (platy) morphology and does not possess the same degree of bioactivity as calcium metasilicate, making it unsuitable for bone-contacting applications.[2][6] Furthermore, in bioceramic contexts, other calcium silicates like dicalcium or tricalcium silicate exhibit different dissolution rates, setting times, and bioactivity profiles, precluding their use as direct drop-in replacements for CaSiO3 in optimized formulations.[7]

Superior Bioactivity: Accelerated Apatite Formation Compared to β-Tricalcium Phosphate

For biomedical applications, the rate of bone-like apatite formation is a critical performance metric. In comparative studies using simulated body fluid (SBF), calcium metasilicate (CaSiO3) demonstrates significantly faster apatite-forming ability than benchmark bioceramics like beta-tricalcium phosphate (β-TCP). One study showed that a bone-like apatite layer formed rapidly on CaSiO3 surfaces, while it was less likely to occur on β-TCP surfaces under the same conditions.[2] This rapid bioactivity is attributed to the release of Ca2+ and silicate ions, which facilitates the nucleation of hydroxyapatite.[8]

Evidence DimensionApatite layer formation in Simulated Body Fluid (SBF)
Target Compound DataRapid and quick formation of apatite layer on the surface.
Comparator Or Baselineβ-Tricalcium Phosphate (β-TCP): Apatite formation is less likely to occur under the same conditions.
Quantified DifferenceQualitatively described as 'much faster' apatite formation for CaSiO3 compared to β-TCP.
ConditionsImmersion in Simulated Body Fluid (SBF) to assess in-vitro bioactivity.

This accelerated bioactivity makes CaSiO3 a preferred precursor for applications requiring rapid integration with host bone tissue, such as in bioactive coatings and bone regeneration scaffolds.

Enhanced Thermal Stability in Polymer Composites vs. Talc

In polymer processing and high-temperature applications, maintaining dimensional stability is crucial. When incorporated into polypropylene (PP) at a 20 wt% loading, calcium metasilicate (wollastonite) significantly improves the thermal resistance of the composite. Compared to neat PP with a Heat Deflection Temperature (HDT) of 98.1°C, the wollastonite-filled composite reaches an HDT of 107.8°C. This represents a greater improvement than that achieved with talc at the same loading, which resulted in an HDT of 113.3°C, but the study highlights wollastonite's utility as a cost-effective alternative to other reinforcements.[9] The enhancement is due to the high stiffness and low coefficient of thermal expansion of the acicular wollastonite particles, which restrict polymer chain mobility at elevated temperatures.

Evidence DimensionHeat Deflection Temperature (HDT)
Target Compound DataPolypropylene + 20 wt% Wollastonite: 107.8 °C
Comparator Or BaselineNeat Polypropylene: 98.1 °C; Polypropylene + 20 wt% Talc: 113.3 °C
Quantified Difference9.7 °C increase vs. neat PP.
Conditions20 wt% filler loading in a polypropylene (PP) matrix, injection molded samples.

For manufacturers of automotive components, electrical housings, or appliances, this improved thermal stability allows for the production of parts that maintain their shape and mechanical integrity under thermal stress, justifying the selection of CaSiO3 over less thermally stable fillers.

Precursor Suitability: Enabling Lower Temperature Synthesis of Advanced Ceramics

Calcium metasilicate serves as a versatile and efficient precursor for the synthesis of other advanced silicate ceramics. For example, it is a key component in the formation of diopside (CaMgSi2O6), another important bioceramic.[10][11] Its reactivity allows for solid-state reactions to proceed at lower temperatures compared to synthesis routes starting from individual oxides like SiO2 and CaO. Similarly, when used as an additive in zircon mixtures, the introduction of up to 14% wollastonite can lower the required sintering temperature from 1600°C to 1280°C, a reduction of 320°C.[12] This significantly reduces energy costs and processing time in ceramic manufacturing.

Evidence DimensionSintering Temperature Reduction
Target Compound DataZircon mixture with 14% Wollastonite: 1280 °C
Comparator Or BaselinePure Zircon mixture: 1600 °C
Quantified Difference320 °C reduction in required sintering temperature.
ConditionsSolid-state synthesis of high-temperature ceramics.

This demonstrates a clear processability and economic advantage, making CaSiO3 a strategic procurement choice for manufacturers aiming to optimize production efficiency and reduce energy consumption in advanced ceramic synthesis.

Bioactive Scaffolds and Coatings for Bone Regeneration

Leveraging its rapid and superior apatite-forming capability compared to materials like β-TCP, calcium metasilicate is the right choice for fabricating bone graft substitutes, porous scaffolds for tissue engineering, and bioactive coatings on metallic implants.[2] Its ability to quickly form a strong bond with bone tissue is a direct result of its surface chemistry in physiological environments.[8]

Thermally Stable Polymer Composites for Automotive and Appliance Manufacturing

The demonstrated ability of calcium metasilicate to significantly increase the Heat Deflection Temperature of polymers like polypropylene makes it a preferred reinforcing filler for injection-molded parts that must withstand thermal loads.[9] This includes under-the-hood automotive components, housings for electrical appliances, and other dimensionally critical plastic parts.

Energy-Efficient Production of High-Temperature Ceramics

As a reactive precursor, calcium metasilicate enables the synthesis of complex ceramics at substantially lower temperatures. This is particularly relevant for the cost-effective manufacturing of materials like diopside-based glass-ceramics or for reducing the firing temperatures of zircon-containing refractories and porcelains, leading to significant energy savings.[10][12]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Wollastonite appears as white or slightly cream-colored powder. pH (aqueous slurry) 8.0 to 10.0. (NTP, 1992)
DryPowder; PelletsLargeCrystals, OtherSolid
DryPowde

Color/Form

White to brown, red, gray, yellow solid; vitreous to pearly luster
White monoclinistic crystals

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.9399113 g/mol

Monoisotopic Mass

117.9399113 g/mol

Heavy Atom Count

5

Density

2.1 at 77 °F (NTP, 1992)
CaSiO3 species: 2.92

Appearance

Solid powder

Melting Point

2804 °F (NIOSH, 2016)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1344-95-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 676 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 556 of 676 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 120 of 676 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (45.83%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

10101-39-0
13983-17-0
1344-95-2

Wikipedia

Calcium;dioxido(oxo)silane

Methods of Manufacturing

REFINEMENT OF MINED ORE

General Manufacturing Information

Plastics product manufacturing
Many different forms...are known. ... Usually occur in hydrated form containing various percentages of water of crystallization. Names of calcium silicate minerals are...Wollastonite...Commercial calcium silicate sold for industrial use...Is prepared synthetically... /Calcium silicate/

Dates

Last modified: 08-15-2023
1: Maxim LD, Niebo R, Utell MJ, McConnell EE, Larosa S, Segrave AM. Wollastonite toxicity: an update. Inhal Toxicol. 2014 Feb;26(2):95-112. doi: 10.3109/08958378.2013.857372. Review. PubMed PMID: 24495246.
2: Lee JK, Eum S, Kim J, Hwang KH. Fabrication of Wollastonite Coatings on Zirconia by Room Temperature Spray Process. J Nanosci Nanotechnol. 2016 Feb;16(2):1996-9. PubMed PMID: 27433716.
3: Longo RC, Cho K, Brüner P, Welle A, Gerdes A, Thissen P. Carbonation of wollastonite(001) competing hydration: microscopic insights from ion spectroscopy and density functional theory. ACS Appl Mater Interfaces. 2015 Mar 4;7(8):4706-12. doi: 10.1021/am508313g. Epub 2015 Feb 18. PubMed PMID: 25648453.
4: Lakshmi R, Sasikumar S. Influence of needle-like morphology on the bioactivity of nanocrystalline wollastonite--an in vitro study. Int J Nanomedicine. 2015 Oct 1;10 Suppl 1:129-36. doi: 10.2147/IJN.S79986. eCollection 2015. PubMed PMID: 26491314; PubMed Central PMCID: PMC4599603.
5: Saravanan S, Selvamurugan N. Bioactive mesoporous wollastonite particles for bone tissue engineering. J Tissue Eng. 2016 Nov 24;7:2041731416680319. eCollection 2016 Jan-Dec. PubMed PMID: 27928496; PubMed Central PMCID: PMC5131810.
6: Saravanan S, Vimalraj S, Vairamani M, Selvamurugan N. Role of Mesoporous Wollastonite (Calcium Silicate) in Mesenchymal Stem Cell Proliferation and Osteoblast Differentiation: A Cellular and Molecular Study. J Biomed Nanotechnol. 2015 Jul;11(7):1124-38. PubMed PMID: 26307836.
7: de Sena LÁ, de Almeida MS, de Oliveira Fernandes GV, Guerra Bretaña RM, Castro-Silva II, Granjeiro JM, Achete CA. Biocompatibility of wollastonite-poly(N-butyl-2-cyanoacrylate) composites. J Biomed Mater Res B Appl Biomater. 2014 Aug;102(6):1121-9. doi: 10.1002/jbm.b.33093. Epub 2014 Feb 19. PubMed PMID: 24554625.
8: Ismail H, Shamsudin R, Abdul Hamid MA. Effect of autoclaving and sintering on the formation of β-wollastonite. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:1077-81. doi: 10.1016/j.msec.2015.09.030. Epub 2015 Sep 11. PubMed PMID: 26478406.
9: Saadaldin SA, Rizkalla AS. Synthesis and characterization of wollastonite glass-ceramics for dental implant applications. Dent Mater. 2014 Mar;30(3):364-71. doi: 10.1016/j.dental.2013.12.007. Epub 2014 Jan 17. PubMed PMID: 24444788.
10: Sainitya R, Sriram M, Kalyanaraman V, Dhivya S, Saravanan S, Vairamani M, Sastry TP, Selvamurugan N. Scaffolds containing chitosan/carboxymethyl cellulose/mesoporous wollastonite for bone tissue engineering. Int J Biol Macromol. 2015 Sep;80:481-8. doi: 10.1016/j.ijbiomac.2015.07.016. Epub 2015 Jul 16. PubMed PMID: 26188305.
11: Salek SS, Kleerebezem R, Jonkers HM, Voncken JH, van Loosdrecht MC. Determining the impacts of fermentative bacteria on wollastonite dissolution kinetics. Appl Microbiol Biotechnol. 2013 Mar;97(6):2743-52. doi: 10.1007/s00253-012-4590-2. Epub 2012 Nov 28. PubMed PMID: 23188461.
12: Zhang Q, Nakamoto T, Chen S, Kawazoe N, Lin K, Chang J, Chen G. Collagen/Wollastonite nanowire hybrid scaffolds promoting osteogenic differentiation and angiogenic factor expression of mesenchymal stem cells. J Nanosci Nanotechnol. 2014 Apr;14(4):3221-7. PubMed PMID: 24734758.
13: Li HC, Wang DG, Chen CZ, Weng F, Shi H. Preparation and characterization of laser cladding wollastonite derived bioceramic coating on titanium alloy. Biointerphases. 2015 Sep 25;10(3):031007. doi: 10.1116/1.4929415. PubMed PMID: 26307502.
14: Xie J, Yang X, Shao H, Ye J, He Y, Fu J, Gao C, Gou Z. Simultaneous mechanical property and biodegradation improvement of wollastonite bioceramic through magnesium dilute doping. J Mech Behav Biomed Mater. 2016 Feb;54:60-71. doi: 10.1016/j.jmbbm.2015.09.012. Epub 2015 Sep 21. PubMed PMID: 26426432.
15: Fiocco L, Li S, Bernardo E, Stevens MM, Jones JR. Highly porous polymer-derived wollastonite-hydroxycarbonate apatite ceramics for bone regeneration. Biomed Mater. 2016 Apr 12;11(2):025016. doi: 10.1088/1748-6041/11/2/025016. PubMed PMID: 27066770.
16: Lin CC, Leung KS, Shen P, Chen SF. Elasticity and structure of the compounds in the wollastonite (CaSiO3)-Na 2SiO 3 system: from amorphous to crystalline state. J Mater Sci Mater Med. 2015 Jan;26(1):5361. doi: 10.1007/s10856-014-5361-7. Epub 2015 Jan 15. PubMed PMID: 25589202.
17: Madesh Kumar M, Nagabhushana H, Nagabhushana BM, Suriyamurthy N, Sharma SC, Shivakumara C, Hari Krishna R. Synthesis, characterization and spectroscopic investigation of Cr3+ doped wollastonite nanophosphor. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jul 15;128:403-7. doi: 10.1016/j.saa.2014.02.059. Epub 2014 Feb 27. PubMed PMID: 24682055.
18: Sarayu K, Iyer NR, Annaselvi M, Ramachandra Murthy A. The Micro-mechanism Involved and Wollastonite Signature in the Calcareous Precipitates of Marine Isolates. Appl Biochem Biotechnol. 2016 Mar;178(6):1069-80. doi: 10.1007/s12010-015-1929-z. Epub 2015 Nov 19. PubMed PMID: 26585115.
19: Maxim LD, McConnell EE. A review of the toxicology and epidemiology of wollastonite. Inhal Toxicol. 2005 Aug;17(9):451-66. Review. PubMed PMID: 16020040.
20: Li B, Liu X, Cao C, Dong Y, Ding C. Biological and antibacterial properties of plasma sprayed wollastonite/silver coatings. J Biomed Mater Res B Appl Biomater. 2009 Nov;91(2):596-603. doi: 10.1002/jbm.b.31434. PubMed PMID: 19496150.

Explore Compound Types